molecular formula C24H30N2O5 B11450496 3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11450496
M. Wt: 426.5 g/mol
InChI Key: CNLXETIZSUIMJV-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as ester, ketone, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This is followed by cyclization and esterification reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for anti-cancer research .

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C24H30N2O5/c1-7-31-24(29)19-14(3)25-17-12-13(2)18(23(28)30-6)22(27)21(17)20(19)15-8-10-16(11-9-15)26(4)5/h8-11,13,18,20,25H,7,12H2,1-6H3

InChI Key

CNLXETIZSUIMJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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